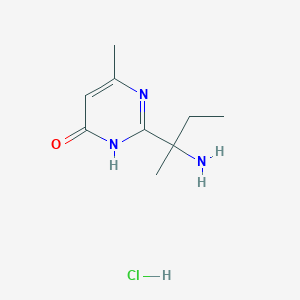
2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid)” is a chemical compound with the CAS Number: 2089277-25-6 . It has a molecular weight of 413.28 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H11N3.2C2HF3O2/c1-2-4-10-9(3-1)13-7-11(14-10)8-5-12-6-8;23-2(4,5)1(6)7/h1-4,7-8,12H,5-6H2;2(H,6,7) .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid), also known as 2-(AZETIDIN-3-YL)QUINOXALINE BIS(TRIFLUOROACETIC ACID), focusing on six unique applications:
Pharmaceutical Research
2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) is extensively studied in pharmaceutical research due to its potential as a bioactive compound. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers are exploring its efficacy in treating conditions such as cancer, bacterial infections, and neurological disorders .
Chemical Synthesis
This compound is valuable in chemical synthesis, particularly in the development of new synthetic methodologies. Its reactivity and stability under various conditions make it a useful building block for creating complex molecules. It is often used in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry .
Material Science
In material science, 2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) is investigated for its potential in creating advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability, mechanical strength, and chemical resistance. This makes it useful in developing high-performance materials for industrial applications .
Catalysis
The compound is also studied for its catalytic properties. It can act as a catalyst or a catalyst precursor in various chemical reactions, including organic transformations and polymerization processes. Its ability to facilitate these reactions efficiently makes it a valuable tool in both academic and industrial research .
Biochemical Assays
2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) is used in biochemical assays to study enzyme activity and protein interactions. Its specific binding properties allow researchers to investigate the mechanisms of action of various biological molecules. This application is crucial for understanding disease pathways and developing targeted therapies .
Environmental Science
In environmental science, this compound is explored for its potential in pollution control and environmental remediation. Its chemical properties enable it to interact with pollutants, facilitating their breakdown or removal from the environment. This application is particularly relevant in addressing issues such as water contamination and soil pollution .
These applications highlight the versatility and importance of 2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) in various fields of scientific research. Each application leverages its unique chemical properties to advance knowledge and technology in different domains.
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
2-(azetidin-3-yl)quinoxaline;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.2C2HF3O2/c1-2-4-10-9(3-1)13-7-11(14-10)8-5-12-6-8;2*3-2(4,5)1(6)7/h1-4,7-8,12H,5-6H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGVRDICXZNWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC3=CC=CC=C3N=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2508912.png)
![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508913.png)

![2-[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2508917.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2508919.png)

![3-methyl-7-[(2-methylphenyl)methyl]-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508924.png)
![5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2508926.png)
![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508930.png)


![3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2508933.png)
